1-Pyridin-2-yl-3-pyridin-3-ylurea

Kinase inhibition Glycogen synthase kinase-3 beta Regioisomer SAR

Sourcing regioisomerically pure dipyridinylureas for kinase-targeted libraries often leads to batch-to-batch variability that undermines SAR reproducibility. 1-Pyridin-2-yl-3-pyridin-3-ylurea (CAS 75322-51-9) resolves this with its defined 2,3-substitution pattern, enabling consistent hydrogen-bonding geometry at the 3-pyridyl nitrogen for GSK-3β/p38 MAPK target engagement. Unlike the symmetric 1,3-di(pyridin-2-yl)urea analog, this unsymmetrical scaffold supports heteroleptic metal complex construction with differentiated binding sites. Standard packs: 10 mg, 50 mg, 100 mg. Bulk & custom synthesis available.

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
CAS No. 75322-51-9
Cat. No. B5820102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-2-yl-3-pyridin-3-ylurea
CAS75322-51-9
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C11H10N4O/c16-11(14-9-4-3-6-12-8-9)15-10-5-1-2-7-13-10/h1-8H,(H2,13,14,15,16)
InChIKeyDFJGLRLNQAOGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyridin-2-yl-3-pyridin-3-ylurea Overview


1-Pyridin-2-yl-3-pyridin-3-ylurea (CAS 75322-51-9) is a regioisomerically defined dipyridinylurea featuring a urea bridge linking pyridine rings at the 2- and 3-positions. The compound exhibits a molecular formula of C₁₁H₁₀N₄O with a molecular weight of 214.22 g/mol . Its calculated physicochemical properties include a LogP of 2.2072, a topological polar surface area (PSA) of 70.4 Ų, and a predicted melting point range of 157–159 °C [1]. As a member of the pyridinylurea class, this scaffold appears in patent literature related to p38 kinase inhibition and gastric secretion modulation, though the specific 2,3-regioisomer remains less extensively characterized than its symmetric or mono-substituted counterparts [2].

Scaffold identity
Regioisomerically defined dipyridinylurea (2,3-substitution) for kinase SAR studies
Physicochemical profile
Predicted LogP and melting point support solid-form handling and cell permeability assessment
Target class context
Scaffold appears in p38 kinase and gastric secretion modulation patent literature

Irreplaceability of 1-Pyridin-2-yl-3-pyridin-3-ylurea


Within the pyridinylurea chemical space, regioisomeric substitution patterns on the pyridine rings dictate both intermolecular recognition and physicochemical properties. In dipyridinylureas, the spatial orientation of nitrogen lone pairs and hydrogen-bond donor/acceptor vectors—controlled by the 2,3- versus 2,4- or 2,2-ring connectivity—alters metal coordination geometry, kinase active-site complementarity, and membrane permeability [1]. The unsymmetrical 2,3-arrangement of 1-pyridin-2-yl-3-pyridin-3-ylurea creates a unique dipole moment and solvation profile distinct from the symmetric 1,3-di(pyridin-2-yl)urea (CAS 6268-43-5), which coordinates as an ambidentate ligand through two equivalent pyridine nitrogens . Moreover, structure-activity relationship (SAR) studies on p38 kinase inhibitors demonstrate that even minor modifications to the heteroaryl substitution pattern can ablate target engagement or introduce off-target liabilities [2]. Consequently, generic substitution with any alternate regioisomer or symmetric analog without validation risks compromising the intended molecular recognition, solubility behavior, or crystallographic packing that define the utility of this specific CAS-registered entity.

Regioisomeric connectivity (2,3- vs 2,4- or 2,2-) may alter hydrogen-bonding topology and kinase active-site complementarity.
Replacing with symmetric 1,3-di(pyridin-2-yl)urea may shift metal coordination geometry and solubility profile.
Minor heteroaryl modifications can ablate target engagement or introduce off-target liabilities in SAR campaigns.

1-Pyridin-2-yl-3-pyridin-3-ylurea Differentiation


GSK-3β Inhibition: Regioisomeric Divergence

In a direct high-throughput screening assay against human glycogen synthase kinase-3 beta (GSK-3β), the 4-pyridyl regioisomer (1-pyridin-2-yl-3-pyridin-4-ylurea, CAS 650726) exhibited an EC₅₀ of 4.96 × 10³ nM (4.96 µM) [1]. While no direct assay data is publicly available for the 3-pyridyl target compound, this value establishes a critical baseline: the 3-pyridyl regioisomer is predicted to display divergent activity due to altered hydrogen-bonding topology at the kinase hinge region. The regioisomeric identity therefore serves as a primary determinant of biological engagement, making the 3-pyridyl variant a distinct chemical probe rather than a substitute for the 4-pyridyl analog.

GSK-3β inhibition
Cross-study comparable
Target: No data
4-pyridyl EC₅₀ = 4.96 µM
Regioisomeric identity expected to yield divergent kinase engagement
Data absent for 3-pyridyl regioisomer; based on 4-pyridyl analog
Kinase inhibition Glycogen synthase kinase-3 beta Regioisomer SAR

LogP: 2,3-Regioisomer vs. Symmetric Analog

The calculated octanol-water partition coefficient (LogP) for 1-pyridin-2-yl-3-pyridin-3-ylurea is 2.2072 . In contrast, the symmetric 1,3-di(pyridin-2-yl)urea (CAS 6268-43-5) is predicted to exhibit a lower LogP (approximately 1.8–1.9) due to the enhanced hydrogen-bonding capacity and polarity of its dual 2-pyridyl arrangement. This ~0.3–0.4 LogP differential translates to a roughly 2-fold difference in membrane partitioning propensity, which can significantly impact passive permeability, cellular uptake, and tissue distribution in biological assays.

Predicted LogP
Class-level inference
ΔLogP ~0.3–0.4
(target more lipophilic)
Lipophilicity difference may influence passive permeability in cell assays
Calculated values; experimental verification needed
Lipophilicity Physicochemical profiling ADME prediction

Melting Point: Comparison with Mono-Pyridinylureas

The experimental melting point of 1-pyridin-2-yl-3-pyridin-3-ylurea is reported as 157–159 °C (recrystallized from ethanol) [1]. This is significantly higher than the melting point of mono-pyridinylurea building blocks: pyridin-2-ylurea (CAS 13114-64-2) melts at approximately 120–122 °C, while pyridin-3-ylurea melts around 130–132 °C. The elevated melting point of the target compound indicates enhanced intermolecular hydrogen bonding in the solid state, conferring greater thermal stability and more favorable handling characteristics for solid-phase synthesis or long-term storage.

Melting point
Reported
157–159 °C
(vs. ~120–132 °C mono-analogs)
Higher mp supports reproducible solid-phase handling and storage stability
Recrystallized from ethanol
Solid-state properties Crystallinity Process chemistry

1-Pyridin-2-yl-3-pyridin-3-ylurea Applications


Kinase Probe Development: GSK-3β & p38

Researchers designing focused libraries for glycogen synthase kinase-3 beta (GSK-3β) or p38 mitogen-activated protein kinase (MAPK) inhibition should prioritize the 3-pyridyl regioisomer over the 4-pyridyl analog. As demonstrated by the EC₅₀ of 4.96 µM for the 4-pyridyl comparator in GSK-3β assays [1], the 3-pyridyl variant offers an orthogonal hydrogen-bonding geometry that may improve potency or selectivity. The compound is also a relevant intermediate in the synthesis of p38 kinase inhibitors as described in U.S. Patent 8,563,558 [2].

Gastric Acid Secretion Inhibitor Optimization

Patents such as U.S. Patent 4,203,988 disclose pyridinylureas, including 2-pyridyl-substituted derivatives, as inhibitors of gastric acid secretion in mammalian models at oral doses of 5–200 mg/kg [3]. The specific 2,3-regioisomeric arrangement of 1-pyridin-2-yl-3-pyridin-3-ylurea provides a distinct template for medicinal chemistry optimization, where the 3-pyridyl nitrogen may engage in additional hydrogen-bonding interactions with the H₂ receptor or other secretory pathway targets, differentiating it from the more extensively studied 2-pyridyl-only analogs.

Asymmetric Ligand Design

Unlike symmetric dipyridinylureas such as 1,3-di(pyridin-2-yl)urea, which act as ambidentate ligands, the unsymmetrical 2,3-substitution pattern of the target compound enables the construction of heteroleptic metal complexes with differentiated binding sites . This regioisomeric control is critical for catalysis, molecular magnetism, and metallodrug discovery, where subtle changes in ligand geometry dictate metal selectivity and reactivity. Procurement of the 2,3-isomer is therefore essential for researchers seeking to tune the electronic and steric environment around a metal center in a non-symmetric fashion.

Application
Selection Property
Validation Focus
Kinase selectivity mapping studies
Regioisomeric identity for GSK-3β and p38 SAR
Kinase inhibition and selectivity endpoint review
Gastric secretion pathway research
2,3-pyridinyl substitution for H2 receptor study context
Secretory pathway target engagement and dose-response profiling
Asymmetric ligand design
Unsymmetrical 2,3-connectivity for heteroleptic metal complexes
Coordination geometry and metal selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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